molecular formula C10H14ClNO4S2 B2987837 Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate CAS No. 85844-86-6

Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate

Cat. No. B2987837
CAS RN: 85844-86-6
M. Wt: 311.8
InChI Key: LFYKARGWNYBPHF-UHFFFAOYSA-N
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Description

Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate is a chemical compound with the CAS Number: 85844-86-6 . It is also known as Butanoic acid, 4-[[(5-chloro-2-thienyl)sulfonyl]amino]-, ethyl ester .


Molecular Structure Analysis

The molecular formula of Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate is C10H14ClNO4S2 . It has an average mass of 311.806 Da and a monoisotopic mass of 311.005280 Da .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate is 311.81 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Environmental Monitoring and Human Exposure Assessment

Perfluorinated alkyl sulfonamides (PFASs), which are used in consumer products for surface protection, have been studied for their occurrence, indoor air source strength, and human exposure implications. A comprehensive survey conducted in Ottawa, Canada, found significant indoor concentrations of several PFASs, suggesting indoor air as an important source to the outdoor environment. Human exposure through inhalation and dust ingestion was assessed, highlighting the relevance of these compounds in environmental health studies (Shoeib et al., 2005).

Catalysis

Sulfonamido-phosphorus and aminophosphine ligands have been explored for their ability to form active and stable nickel catalysts, which are highly selective for the dimerization of ethylene to 1-butene. The self-assembled allyl-nickel complexes demonstrate the potential of sulfonamide-based ligands in organometallic catalysis (Boulens et al., 2015).

Antibacterial Agents

Research into novel heterocyclic compounds containing a sulfonamido moiety aims to develop new antibacterial agents. The synthesis of these compounds has led to several with high antibacterial activity, underlining the utility of sulfonamide derivatives in pharmaceutical development (Azab et al., 2013).

properties

IUPAC Name

ethyl 4-[(5-chlorothiophen-2-yl)sulfonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-2-16-9(13)4-3-7-12-18(14,15)10-6-5-8(11)17-10/h5-6,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYKARGWNYBPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNS(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-chlorothiophene-2-sulfonamido)butanoate

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